

3-Bromo-5-(trifluoromethyl)phenylboronic acid

CAS number lookup

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Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1520073

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An In-depth Technical Guide to **3-Bromo-5-(trifluoromethyl)phenylboronic acid** for Advanced Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of **3-Bromo-5-(trifluoromethyl)phenylboronic acid**. We will delve into its synthesis, core applications, and the underlying chemical principles that make it a valuable reagent in modern pharmaceutical research, moving beyond simple protocols to explain the causal factors behind its utility.

Part 1: Core Compound Profile and Identification

3-Bromo-5-(trifluoromethyl)phenylboronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its structure is distinguished by three key features on a phenyl ring: a bromine atom, a trifluoromethyl ($-CF_3$) group, and a boronic acid $[-B(OH)_2]$ moiety. This specific arrangement of an ortho/para-directing halogen, a meta-directing electron-withdrawing group, and a versatile coupling handle makes it an exceptionally useful scaffold for constructing complex molecular architectures.

The trifluoromethyl group is a well-established bioisostere for other chemical groups and is frequently incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability.^[1] The bromine and boronic acid functionalities serve as orthogonal synthetic handles for sequential, site-selective cross-coupling reactions.

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} Caption: Chemical Structure of **3-Bromo-5-(trifluoromethyl)phenylboronic acid**.

Identifier	Value	Source
CAS Number	913835-64-0	[2]
Molecular Formula	C ₇ H ₅ BBrF ₃ O ₂	[2]
Molecular Weight	268.82 g/mol	[2]
Physical Form	Solid Powder	
Storage	Store at room temperature under an inert atmosphere.	

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of arylboronic acids is a well-established transformation in organic chemistry. The most common and reliable method involves a metal-halogen exchange on an aryl halide precursor, followed by electrophilic trapping of the resulting organometallic species with a borate ester.

The logical precursor for **3-Bromo-5-(trifluoromethyl)phenylboronic acid** is 1,3-dibromo-5-(trifluoromethyl)benzene. The strategy hinges on performing a selective monolithiation or Grignard formation at one of the two bromine positions, followed by reaction with a trialkyl borate. This selectivity is achievable under carefully controlled low-temperature conditions.

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} Caption: General synthetic workflow for arylboronic acids from aryl dihalides.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established methods for arylboronic acid synthesis.^{[3][4]} All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
- Formation of the Organometallic Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: To the cold solution, add triisopropyl borate (1.1 equiv) dropwise, again ensuring the temperature remains below -70 °C.
- Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Cool the mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl), adjusting the pH to approximately 5-6.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final white solid product.

Characterization and Quality Control

The identity and purity of the synthesized **3-Bromo-5-(trifluoromethyl)phenylboronic acid** must be rigorously confirmed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential. ¹H NMR will confirm the aromatic proton substitution pattern. ¹⁹F NMR will show a singlet corresponding to the -CF₃ group. ¹¹B NMR is characteristic for boronic acids.^[1]

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[5]
- Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, from the boronic acid), C-Br, C-F, and aromatic C-H bonds.[5]

Part 3: Core Applications in Advanced Synthesis

Application 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[6][7] **3-Bromo-5-(trifluoromethyl)phenylboronic acid** is an excellent substrate for this reaction, serving as the organoboron partner.

Mechanistic Insight & The Role of the Trifluoromethyl Group

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[8] The electron-withdrawing -CF₃ group on our subject molecule increases the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate complex and influence the rate of transmetalation.[1]
- Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of the strong electron-withdrawing -CF₃ group makes this boronic acid "electron-deficient." This property is highly valuable as it often leads to cleaner and more efficient couplings, particularly with electron-rich aryl halides.[9]

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} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **3-Bromo-5-(trifluoromethyl)phenylboronic acid** with a generic aryl bromide.[\[7\]](#)[\[10\]](#)

- Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 equiv), **3-Bromo-5-(trifluoromethyl)phenylboronic acid** (1.2 equiv), potassium carbonate (K_2CO_3 , 2.0 equiv), and a palladium catalyst such as $Pd(PPh_3)_4$ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous Na_2SO_4 .
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Application 2: Building Block for Targeted Protein Degradation (PROTACs)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the heart of this approach.[\[11\]](#)

A PROTAC molecule consists of three parts:

- A ligand that binds to the target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.[\[12\]](#)

When a PROTAC forms a ternary complex with the POI and the E3 ligase, the ligase ubiquitinates the POI, marking it for destruction by the proteasome.[\[13\]](#)

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} Caption: The mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Strategic Utility of **3-Bromo-5-(trifluoromethyl)phenylboronic acid** in PROTACs

This molecule is not typically a direct ligand for a protein or E3 ligase. Instead, it serves as a rigid and versatile central scaffold or "building block" from which to construct the final PROTAC.

- Orthogonal Handles: The boronic acid and bromine functionalities are perfect handles for sequential Suzuki-Miyaura couplings. A researcher can first couple a POI ligand to the bromine position (via its boronic acid derivative) and then, in a subsequent step, couple an E3 ligase ligand (as an aryl halide) to the boronic acid position of the scaffold. This synthetic strategy allows for the modular and systematic construction of PROTAC libraries.
- Vectorial Control: The meta substitution pattern provides a defined 120-degree angle between the two coupling vectors. This geometric constraint is crucial in PROTAC design, as the linker length and exit vectors dictate the ability to form a stable and productive ternary complex.[\[14\]](#)

- Physicochemical Properties: The trifluoromethyl group imparts favorable properties to the core scaffold, enhancing stability and potentially improving the overall pharmacokinetic profile of the final PROTAC molecule.

Conclusion

3-Bromo-5-(trifluoromethyl)phenylboronic acid is more than just a chemical reagent; it is a strategic tool for molecular design in drug discovery. Its unique combination of a stable, electron-withdrawing trifluoromethyl group with two versatile and orthogonal handles for cross-coupling reactions makes it exceptionally valuable. Whether enabling the construction of biaryl compounds through the Suzuki-Miyaura reaction or providing the core framework for novel PROTACs, this building block empowers chemists to access complex and potent therapeutic agents with precision and control. Its continued application is expected to fuel further innovation in the development of next-generation pharmaceuticals.

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